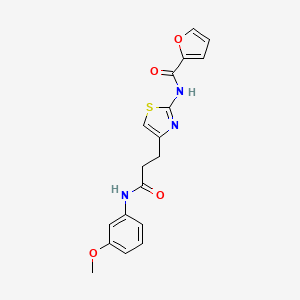

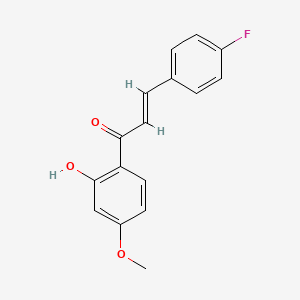

N-(2-hydroxyethyl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxyethyl)-1H-indole-2-carboxamide is a chemical compound. It is synthesized and metabolized in animal cells via a number of enzymes and exerts a multitude of physiological functions related to metabolic homeostasis . It is also known as N-(2-Hydroxyethyl)ethylenediamine .

Synthesis Analysis

The synthesis of N-(2-hydroxyethyl)-1H-indole-2-carboxamide involves the reaction of biogenic acids with ethanolamine and hydrogen using small amounts of water as a solvent together with solid catalysts . The optimal catalyst for effective conversion is carbon supported ruthenium, which has the ability to activate H2 as well as (imide) CO bonds . The products obtained from this process are N-(2-hydroxyethyl)-2-pyrrolidones .Molecular Structure Analysis

The molecular structure of N-(2-hydroxyethyl)-1H-indole-2-carboxamide is complex. It is a hexadentate ligand, meaning it can chelate or form salts with many metals . It also has affinity to cannabinoid-like G-coupled receptors .Chemical Reactions Analysis

N-(2-hydroxyethyl)-1H-indole-2-carboxamide is involved in a number of chemical reactions. For instance, it is used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It also acts as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .Physical And Chemical Properties Analysis

N-(2-hydroxyethyl)-1H-indole-2-carboxamide has a number of physical and chemical properties. It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point . It also has a refractive index of n20/D 1.485 (lit.) and a density of 1.03 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

- HEIC has been investigated as a potential solvent for carbon dioxide (CO2) capture. Its cyclic diamine structure, similar to piperazine, allows it to dissolve CO2 efficiently in aqueous solutions. Researchers have explored its use as an alternative to conventional solvents like piperazine (PZ) in amine scrubbing processes for capturing CO2 from flue gas .

- Applications : Tissue culture, phosphorylation and photophosphorylation studies, protein synthesis, and preventing non-receptor material binding .

Carbon Capture and Storage (CCS) Solvent

Biological Buffer

Cationic Collector in Mineral Separation

Safety and Hazards

N-(2-hydroxyethyl)-1H-indole-2-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation and serious eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

The future of N-(2-hydroxyethyl)-1H-indole-2-carboxamide looks promising. There is growing demand for this compound in various industries such as digital inks, coatings, automotive, and agricultural products . Furthermore, it is being considered for use in the production of polymers from biogenic platform chemicals, which could help reduce the chemical industry’s dependence on fossil resources .

Mecanismo De Acción

Target of Action

Similar compounds such as n-(2-hydroxyethyl)oxamic acid have been found to interact with various protozoans and most gram-negative and gram-positive anaerobic bacteria .

Mode of Action

It’s worth noting that related compounds like n-(2-hydroxyethyl)oxamic acid are formed when metronidazole is reduced either chemically or by the action of the intestinal bacteria . This suggests that N-(2-hydroxyethyl)-1H-indole-2-carboxamide might also interact with its targets through a similar reduction process.

Biochemical Pathways

Compounds like n6-(2-hydroxyethyl)-adenosine have been shown to have anti-inflammatory effects, suggesting that they may influence pathways related to inflammation and oxidative stress .

Pharmacokinetics

A related compound, n-(2-hydroxyethyl)-pyrrolidine, has been studied, and it was found that it has a terminal half-life of 05 hours . This could provide some insight into the possible ADME properties of N-(2-hydroxyethyl)-1H-indole-2-carboxamide.

Result of Action

Compounds like n-(2-hydroxyethyl)cinnamamide have been found to have antidepressant-like action, reducing immobility time in the forced swimming test (fst) and tail suspension test (tst) .

Action Environment

A study on a related compound, n-(2-hydroxyethyl) cinnamamide, found that it acted as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite . This suggests that environmental factors such as temperature and humidity could potentially influence the action of N-(2-hydroxyethyl)-1H-indole-2-carboxamide.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-6-5-12-11(15)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,13-14H,5-6H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJJQYVSRKAHBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2399473.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2399474.png)

![(E)-N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(dimethylamino)-N-(1-methylpiperidin-4-yl)but-2-enamide](/img/structure/B2399482.png)

![Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2399486.png)

![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)

![6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2399491.png)

![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2399495.png)